![molecular formula C9H14F2N4O2 B2574934 Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate CAS No. 2226182-24-5](/img/structure/B2574934.png)
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate, also known as DFP-10917, is a compound that has gained interest in scientific research due to its potential as a therapeutic agent.
作用机制
The mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is not fully understood. However, it has been suggested that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may inhibit the activity of enzymes involved in cancer cell growth and the growth of Mycobacterium tuberculosis. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may inhibit the aggregation of amyloid beta, a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been shown to have various biochemical and physiological effects. One study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate increased the expression of genes involved in cell cycle arrest and apoptosis in cancer cells. Another study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate inhibited the growth of Mycobacterium tuberculosis by disrupting the bacterial cell wall. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been shown to reduce the accumulation of amyloid beta in the brain, which is associated with Alzheimer's disease.
实验室实验的优点和局限性
One advantage of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is that it has shown promising results in various scientific research applications. However, one limitation is that the mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate is not fully understood, which makes it difficult to determine its potential as a therapeutic agent. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate may have limited solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate research. One direction is to further investigate the mechanism of action of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate. This may involve studying the interactions of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate with enzymes involved in cancer cell growth and the growth of Mycobacterium tuberculosis. Another direction is to investigate the potential of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate as a treatment for Alzheimer's disease. This may involve studying the effects of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate on amyloid beta accumulation in animal models of Alzheimer's disease. Additionally, future research may involve modifying the structure of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate to improve its solubility and bioavailability.
合成方法
The synthesis method of Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate involves the reaction of tert-butyl N-(3-bromopropyl)carbamate with 5-amino-2-(difluoromethyl)pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a base and a coupling agent. The resulting product is then purified through column chromatography.
科学研究应用
Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been studied for its potential as a therapeutic agent for various diseases. One study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate showed anti-proliferative activity against human cancer cells. Another study found that Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate inhibited the growth of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. Additionally, Tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate has been studied for its potential as a treatment for Alzheimer's disease.
属性
IUPAC Name |
tert-butyl N-[5-amino-2-(difluoromethyl)pyrazol-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N4O2/c1-9(2,3)17-8(16)13-6-4-5(12)14-15(6)7(10)11/h4,7H,1-3H3,(H2,12,14)(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJVJSCUJADSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NN1C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[3-amino-1-(difluoromethyl)-1H-pyrazol-5-yl]carbamate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。